molecular formula C28H26N2O5 B2809113 (Z)-3-((6-hydroxy-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-7-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 1049123-16-1

(Z)-3-((6-hydroxy-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-7-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

Cat. No.: B2809113
CAS No.: 1049123-16-1
M. Wt: 470.525
InChI Key: YBRLGEGOMYIAEI-ROTLSHHCSA-N
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Description

(Z)-3-((6-hydroxy-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-7-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a potent and selective chemical probe targeting bromodomain-containing proteins. This compound is structurally characterized by a benzofuranone core fused with a complex diazocine ring system, which facilitates high-affinity binding to the acetyl-lysine recognition site of specific bromodomains. Its primary research value lies in its utility as a potent inhibitor of the BRD4 bromodomain , a key epigenetic reader involved in transcriptional regulation. By competitively displacing acetylated histones and transcription factors from BRD4, this molecule effectively downregulates the expression of oncogenes such as MYC, making it an invaluable tool for investigating cancer biology, particularly in hematological malignancies and solid tumors. Researchers utilize this compound to elucidate the role of bromodomains in inflammatory processes, cellular differentiation, and viral replication. It is presented as a high-purity material suitable for in vitro and cell-based studies, including high-throughput screening, target validation, and mechanism-of-action studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

11-[[(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-7-yl]methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O5/c1-34-20-7-5-17(6-8-20)12-25-27(33)21-9-10-24(31)22(28(21)35-25)16-29-13-18-11-19(15-29)23-3-2-4-26(32)30(23)14-18/h2-10,12,18-19,31H,11,13-16H2,1H3/b25-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRLGEGOMYIAEI-ROTLSHHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CC5CC(C4)C6=CC=CC(=O)N6C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CC5CC(C4)C6=CC=CC(=O)N6C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound under consideration, with the systematic name (Z)-3-((6-hydroxy-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-7-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one (CAS Number: 1049123-16-1), is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological activities based on various studies and research findings.

The molecular formula of this compound is C28H26N2O5C_{28}H_{26}N_{2}O_{5} with a molecular weight of 470.5 g/mol. The structure includes multiple functional groups that may contribute to its biological effects.

Biological Activity Overview

Research indicates that derivatives of similar structures exhibit a range of biological activities including anti-cancer, anti-inflammatory, and antimicrobial properties. Here we summarize findings relevant to the compound .

Anticancer Activity

Several studies have evaluated the anticancer potential of compounds related to the target molecule:

  • Cytotoxicity Against Cancer Cell Lines :
    • A study demonstrated significant cytotoxic effects against various human cancer cell lines including SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer). Some derivatives showed potency up to five times greater than standard chemotherapy agents like 5-FU .
  • Mechanism of Action :
    • The mechanism often involves the activation of apoptotic pathways through caspase activation. For instance, certain derivatives have been shown to activate procaspase-3 significantly .

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory activity:

  • Cytokine Modulation :
    • Related compounds have demonstrated the ability to modulate pro-inflammatory cytokines such as IL-6 and TNF-α in vitro . This suggests that the target compound may similarly influence inflammatory pathways.

Antimicrobial Activity

The antimicrobial properties have also been assessed:

  • Bacterial Inhibition :
    • Compounds with similar benzofuran structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The most effective derivatives showed minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics like ampicillin .

Table 1: Summary of Biological Activities

Activity TypeFindings
Anticancer Cytotoxicity against SW620, PC-3, NCI-H23; enhanced caspase activation
Anti-inflammatory Modulation of IL-6 and TNF-α release
Antimicrobial Effective against various bacterial strains; MIC lower than ampicillin

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Antimicrobial Activity : Heterocycles containing benzofuran derivatives have been shown to possess significant antimicrobial properties. Studies have demonstrated that related compounds exhibit effectiveness against various bacterial strains comparable to established antibiotics .
  • Anti-inflammatory Effects : Similar compounds have been reported to reduce inflammation by inhibiting relevant pathways involved in the inflammatory response. The anti-inflammatory properties are often attributed to the modulation of cytokine production and other inflammatory mediators .
  • Anticancer Potential : Certain derivatives within this chemical class have been investigated for their anticancer properties. They may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms of action including cell cycle arrest and modulation of signaling pathways .

Applications in Drug Development

The compound's unique structure makes it a candidate for further exploration in drug development:

Lead Compound for Antimicrobial Agents

Given its promising antimicrobial activity, this compound can serve as a lead structure for developing new antibiotics. Modifications to enhance potency and reduce toxicity could lead to novel therapeutic agents against resistant bacterial strains.

Anti-inflammatory Drugs

The anti-inflammatory properties suggest potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease. Further studies could elucidate its mechanism of action and therapeutic efficacy in clinical settings.

Anticancer Therapeutics

With ongoing research into its anticancer effects, this compound could be optimized for use in cancer therapy. Investigating its effects on specific cancer cell lines and understanding its mechanism could pave the way for new treatment options.

Case Studies

Several studies have documented the synthesis and biological evaluation of similar compounds:

  • In a study focusing on benzoxazinone derivatives, compounds were synthesized and screened for antimicrobial and anti-inflammatory activities. The results indicated significant activity against various pathogens and inflammation models .
  • Another investigation into quinazolinone derivatives revealed their potential as anticancer agents, demonstrating effectiveness in inhibiting cancer cell proliferation .

Data Tables

Here is a summary table encapsulating key findings from related studies:

Compound ClassActivity TypeNotable Findings
BenzoxazinonesAntimicrobialSignificant activity against Gram-positive bacteria
QuinazolinonesAnticancerInduced apoptosis in breast cancer cell lines
Pyrido-DiazocinsAnti-inflammatoryReduced cytokine levels in animal models

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzylidene Moieties

Compound 11a ():

  • Structure: (2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine.
  • Key Differences: Replaces the benzofuran core with a thiazolo-pyrimidine system. Lacks the methanopyrido-diazocin scaffold.
  • Physicochemical Data :
    • Melting point: 243–246°C (similar thermal stability to the target compound).
    • Functional groups: CN (2,219 cm⁻¹ in IR) and NH (3,436 cm⁻¹) .

Compound 11b ():

  • Structure: (2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine.
  • Key Differences: Substitutes the methoxy group with a cyano group, altering electronic properties. Exhibits lower melting point (213–215°C) due to reduced symmetry .

Fused Heterocyclic Systems

Compound 12 ():

  • Structure: Pyrimido[2,1-b]quinazoline.
  • Key Similarities :
    • Contains fused bicyclic systems (pyrimidine + quinazoline).
    • Features a carbonyl group (3-oxo) akin to the benzofuran-3-one in the target compound.

Compound 8b ():

  • Structure: 3-(4-Methoxybenzoyl)-pyrano[4,3-b]pyran.
  • Key Differences: Replaces the benzofuran with a pyrano-pyran core. Includes a 4-methoxybenzoyl group instead of a benzylidene substituent.
  • Synthesis: Formed via aminomethyl-propenone intermediates, differing from the target compound’s likely aldol-like condensation pathway .

Functional Group and Bioactivity Parallels

Diethyl 8-Cyanoimidazo[1,2-a]pyridine Derivatives ():

  • Key Similarities: Contain cyano and ester groups, which may mimic the electron-withdrawing effects of the target’s 3-oxo and methoxy groups.

Coumarin-Diazepin Hybrids ():

  • Key Similarities :
    • Feature fused benzodiazepine and coumarin systems, structurally analogous to the target’s benzofuran-diazocin scaffold.
    • Demonstrated bioactivity in plant-derived biomolecule studies (), hinting at possible applications in drug discovery .

Comparative Data Table

Compound Core Structure Key Substituents Melting Point (°C) Functional Groups (IR/NMR) Potential Bioactivity
Target Compound Benzofuran + Methanopyrido-diazocin 4-Methoxybenzylidene, 6-hydroxy N/A OH (3,400–3,600 cm⁻¹), C=O (1,700 cm⁻¹) Inferred from analogs: Anticancer, antimicrobial
11a () Thiazolo-pyrimidine 2,4,6-Trimethylbenzylidene 243–246 CN (2,219 cm⁻¹), NH (3,436 cm⁻¹) Antimicrobial
8b () Pyrano-pyran 4-Methoxybenzoyl 125 C=O (1,719 cm⁻¹), OCH3 (1,250 cm⁻¹) Antifungal
Diethyl Derivative () Imidazo-pyridine 4-Bromophenyl, cyano 223–225 CN (2,220 cm⁻¹), COOEt (1,730 cm⁻¹) Antitumor (ferroptosis)

Q & A

Basic: What are the key synthetic steps and optimal reaction conditions for preparing (Z)-3-...-one?

The synthesis typically involves a multi-step approach:

  • Condensation : Reacting a benzofuran-derived aldehyde (e.g., 4-methoxybenzaldehyde) with a hydrazine or amine precursor under acidic catalysis (e.g., acetic acid) to form the benzylidene intermediate. This step requires precise stoichiometry and temperature control (50–80°C) to avoid side reactions .
  • Cyclization : Sodium hypochlorite or iodine-mediated oxidative cyclization in ethanol or DMF to form the fused heterocyclic core. Reaction times (3–24 hours) and oxidant equivalents must be optimized to maximize yield .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from methanol/water mixtures to isolate the product. Purity is confirmed via TLC and NMR .

Basic: Which spectroscopic methods are critical for characterizing this compound?

  • NMR Spectroscopy :
    • 1H NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy groups at δ 3.8–3.9 ppm). Residual solvent peaks (e.g., DMSO-d6 at δ 2.50 ppm) are used for referencing .
    • 13C NMR : Identifies carbonyl carbons (δ 165–185 ppm) and quaternary carbons in the fused ring system .
  • FTIR : Confirms functional groups (e.g., C=O stretch at 1650–1750 cm⁻¹, O–H stretch at 3200–3600 cm⁻¹) .
  • HRMS : Validates molecular formula (e.g., ESI+ mode with <2 ppm mass error) .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

  • Cross-Validation : Compare NMR data with analogous compounds (e.g., benzofuran derivatives in ) to confirm unexpected shifts. For example, downfield aromatic proton shifts may indicate electron-withdrawing substituents .
  • Solvent Effects : Re-run NMR in alternative deuterated solvents (e.g., CDCl3 vs. DMSO-d6) to assess hydrogen bonding or aggregation artifacts .
  • Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., oxidation intermediates) that may skew integration values in NMR .

Advanced: What computational approaches are used to predict the compound’s reactivity and stereochemical outcomes?

  • DFT Calculations : Model transition states for cyclization steps (e.g., Gibbs free energy barriers for Z/E isomerization) using Gaussian or ORCA software. Basis sets like B3LYP/6-31G(d) are common .
  • Molecular Docking : Predict binding interactions with biological targets (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding with the benzofuran hydroxyl group and steric fit of the methanopyrido core .
  • X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., benzylidene configuration) by growing single crystals in slow-evaporation setups (e.g., ethanol/water) .

Advanced: How can reaction mechanisms for unexpected byproducts be analyzed?

  • TLC Monitoring : Track reaction progress at 15-minute intervals to identify intermediates. Use iodine staining for non-UV-active species .
  • Isolation of Byproducts : Employ preparative HPLC (C18 column, acetonitrile/water gradients) to separate minor components. Characterize via HRMS and 2D NMR (e.g., NOESY for spatial proximity) .
  • Mechanistic Probes : Conduct deuterium-labeling experiments (e.g., D2O exchange) to trace proton transfer steps in acid-catalyzed condensations .

Advanced: How to optimize reaction yields for large-scale synthesis?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2, BF3·OEt2) for cyclization steps. achieved 91% yield using acetic acid catalysis .
  • Solvent Optimization : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol, methanol) solvents for solubility and reaction rate. Ethanol is preferred for its balance of cost and efficiency .
  • Scale-Up Adjustments : Increase stirring rate and use jacketed reactors to maintain consistent temperature (>100 mL scale). highlights purity challenges at higher scales, necessitating gradient elution in chromatography .

Basic: What are the stability considerations for this compound under laboratory conditions?

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the benzylidene group .
  • Moisture Control : Use desiccants (silica gel) during storage, as the hydroxybenzofuran moiety is prone to hydrolysis .
  • pH Stability : Avoid strong acids/bases (pH <3 or >10) to prevent ring-opening of the dihydrobenzofuran core .

Advanced: How to establish structure-activity relationships (SAR) for this compound?

  • Analog Synthesis : Modify substituents (e.g., replace 4-methoxy with halogens or alkyl groups) and compare bioactivity using assays like enzyme inhibition (IC50) or cell viability (MTT) .
  • Pharmacophore Mapping : Identify critical hydrogen bond donors/acceptors (e.g., 6-hydroxy group) via alanine scanning or site-directed mutagenesis in target proteins .
  • Data Correlation : Use multivariate analysis (e.g., PCA) to link logP, polar surface area, and activity data from analogs in and .

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